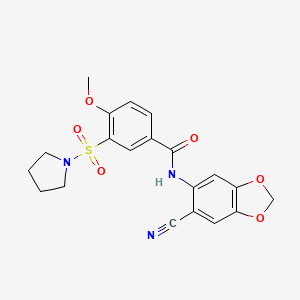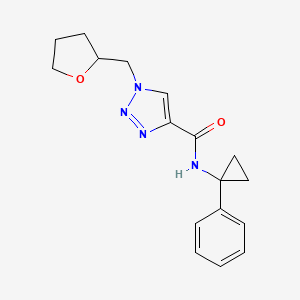![molecular formula C22H38N2O3 B5981847 1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol](/img/structure/B5981847.png)
1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes an azocane ring, a methoxy group, and a phenoxypropanol moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the azocane ring: This can be achieved through cyclization reactions involving appropriate amine and alkyl halide precursors.
Introduction of the methoxy group: This step involves the methylation of a phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the phenoxypropanol moiety: This step involves the reaction of the methoxy-substituted phenol with an epoxide or halohydrin derivative of propanol in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the azocane ring or the phenoxypropanol moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride in methanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: It can be studied for its potential effects on biological systems, including its interactions with various proteins and cellular pathways.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azocan-1-yl)-3-[2-methoxy-5-methylphenoxy]propan-2-ol
- 1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-ethylpropylamino)methyl]phenoxy]propan-2-ol
Uniqueness
1-(Azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the azocane ring and the methoxy group, along with the specific positioning of the phenoxypropanol moiety, distinguishes it from other similar compounds and can lead to unique interactions with molecular targets.
Properties
IUPAC Name |
1-(azocan-1-yl)-3-[2-methoxy-5-[(2-methylpropylamino)methyl]phenoxy]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O3/c1-18(2)14-23-15-19-9-10-21(26-3)22(13-19)27-17-20(25)16-24-11-7-5-4-6-8-12-24/h9-10,13,18,20,23,25H,4-8,11-12,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILMKHQDNZIRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=C(C=C1)OC)OCC(CN2CCCCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-isopropyl-2-piperazinyl)ethanol](/img/structure/B5981767.png)
![4-ethyl-N'-[1-(2-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B5981768.png)

![2-(methylthio)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]acetamide](/img/structure/B5981786.png)
![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-(2-furyl)propanamide](/img/structure/B5981790.png)
![N-({1-[(2E)-3-(3-pyridinyl)-2-propenoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B5981793.png)
![3-BROMO-N-[5-(3-BROMOBENZAMIDO)-4-METHYL-2-(2-OXOPYRROLIDIN-1-YL)PHENYL]BENZAMIDE](/img/structure/B5981807.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5981810.png)

![2-[1-[(2-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B5981826.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B5981838.png)
![1-[4-[[3-(4-Cyclohexylphenyl)-1-methylpyrazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B5981855.png)
![N-[2-(4-amino-6-hydroxy-2-pyrimidinyl)ethyl]-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5981860.png)
